
6-(4-(2-(2-chloro-6-fluorophenyl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-(2-chloro-6-fluorophenyl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18ClFN4O3 and its molecular weight is 380.8. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(2-(2-chloro-6-fluorophenyl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(2-(2-chloro-6-fluorophenyl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties and Electron Transfer
Research on piperazine substituted naphthalimide compounds, which are structurally related to the specified chemical, shows significant luminescent properties. These compounds have potential applications as pH probes due to their fluorescence response to pH changes. The fluorescence quenching mechanism through photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety indicates a pathway for developing sensitive fluorescent probes for biological and chemical applications (Gan et al., 2003).
Synthesis and Biological Activity
A series of compounds including the mentioned structure have been synthesized and tested for various biological activities. For instance, novel herbicidal 1-phenyl-piperazine-2,6-diones exhibit significant herbicidal activity, indicating the potential for agricultural applications (Li et al., 2005). Additionally, compounds derived from piperazine-2,5-diones have been explored for anticonvulsant and antinociceptive activities, suggesting their utility in developing new therapeutic agents (Góra et al., 2021).
Synthetic Methodologies
The Dieckmann cyclization route to piperazine-2,5-diones showcases an innovative synthetic approach, allowing for the formation of complex molecules from simpler precursors. This methodology could facilitate the synthesis of a wide range of biologically active compounds and materials (Aboussafy & Clive, 2012).
Heterocyclic Transformations
Heterocyclic transformations of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into various compounds, including uracils and triazines, demonstrate the versatility of these chemical frameworks in synthesizing diverse molecules with potential pharmacological applications (Singh et al., 1992).
Propiedades
IUPAC Name |
6-[4-[2-(2-chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-21-15(24)10-14(20-17(21)26)22-5-7-23(8-6-22)16(25)9-11-12(18)3-2-4-13(11)19/h2-4,10H,5-9H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOFRASAHJAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)
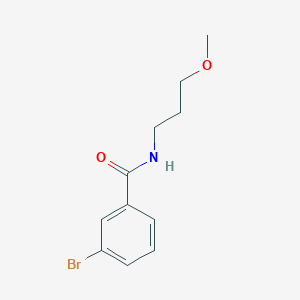
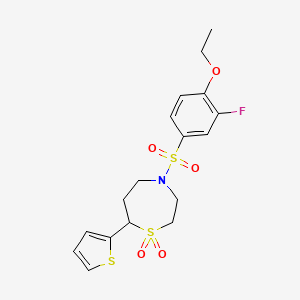

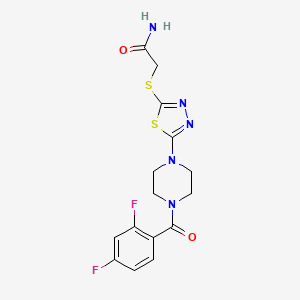
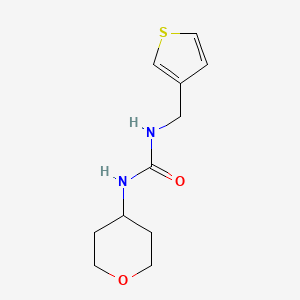
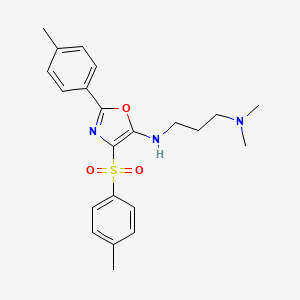
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)
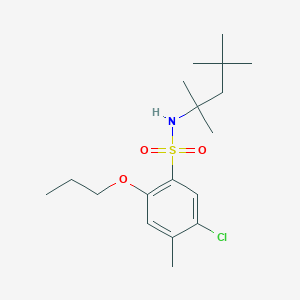
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)
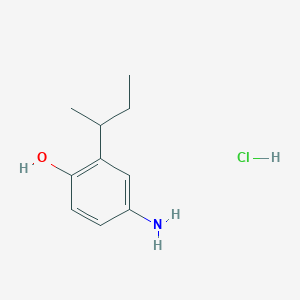
![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)
![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)